

Benchmarking OX86 Antibody Performance Against Recombinant OX40L: A Comparative Guide

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Compound of Interest

Compound Name: Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the agonistic anti-mouse OX40 antibody, OX86, against recombinant mouse OX40 Ligand (OX40L) in key immunological assays. The data presented herein is intended to assist researchers in selecting the appropriate reagent for their studies on T-cell co-stimulation and cancer immunotherapy.

Introduction to OX40 and its Ligand

OX40 (CD134) is a co-stimulatory receptor and a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] It is transiently expressed on activated CD4+ and CD8+ T-cells.[1][2] The interaction of OX40 with its natural ligand, OX40L (CD252), which is primarily expressed on antigen-presenting cells (APCs), provides a critical co-stimulatory signal that promotes T-cell proliferation, survival, and cytokine production.[1][3] This signaling pathway is a key target in cancer immunotherapy, with agonistic agents designed to enhance anti-tumor T-cell responses.[2][4]

The OX86 antibody is a rat anti-mouse OX40 monoclonal antibody that functions as an agonist, mimicking the effect of OX40L binding.[2] Recombinant OX40L proteins are also utilized to stimulate the OX40 pathway. The effectiveness of these recombinant ligands can be influenced by their multimerization state, with trimeric forms generally exhibiting higher activity.[5]

Quantitative Performance Comparison

The following tables summarize the available quantitative data comparing the binding and functional activity of the OX86 antibody and recombinant OX40L.

Binding Affinity and Potency

Direct head-to-head comparisons of the binding affinity (Kd) of OX86 and recombinant OX40L in the same experimental setting are limited in the publicly available literature. However, data from separate studies provide valuable insights into their respective binding characteristics.

Parameter	OX86 Antibody	Recombinant Mouse OX40L	Reference(s)
Binding Affinity (Kd)	Not explicitly available in a direct comparative study.	0.2-0.4 nM (to activated mouse T-cells) 3.8 nM (to immobilized recombinant mouse OX40)	[5] [6]
EC50 (Binding to mouse OX40-His)	171 ng/mL	Not available in a direct comparative study.	[7]

Note: The binding affinity of recombinant OX40L can vary depending on its specific construct and whether it is in a soluble or cell-bound format.

In Vitro Functional Activity

Functional assays are critical for assessing the ability of OX86 and recombinant OX40L to induce a biological response. The following data is derived from studies comparing their ability to stimulate T-cell activity.

Functional Assay	OX86 Antibody	Recombinant Mouse OX40L (Fc-scOX40L)	Reference(s)
T-cell Cytokine Production (IFN- γ and IL-2)	Significantly increased cytokine production.	Shown a significant increase in cytokine production, with some fusion proteins demonstrating stronger responses than OX86.	[1]
Antigen-Specific CD4+ T-cell Expansion	Induced expansion of antigen-specific CD4+ T-cells.	Fc-scOX40L showed a significantly increased frequency of antigen-specific CD4+ T-cells compared to OX86.	[1]
T-cell Proliferation	Potent inducer of T-cell proliferation.	A recombinant human Fc:OX40L fusion protein was superior to an agonist antibody in soluble assays.	[5]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

OX40-OX40L Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the binding of OX86 antibody or recombinant OX40L to the OX40 receptor.

Materials:

- Recombinant mouse OX40-Fc fusion protein

- OX86 antibody
- Recombinant mouse OX40L
- 96-well ELISA plates
- Coating Buffer (e.g., PBS, pH 7.4)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Detection Antibody (e.g., HRP-conjugated anti-rat IgG for OX86, or an antibody against a tag on the recombinant OX40L)
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Coat the wells of a 96-well plate with recombinant mouse OX40-Fc at a concentration of 0.4 µg/mL in Coating Buffer overnight at 4°C.[\[6\]](#)
- Wash the plate three times with Wash Buffer.
- Block the wells with Blocking Buffer for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Prepare serial dilutions of the OX86 antibody and recombinant OX40L in Blocking Buffer and add them to the wells.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with Wash Buffer.

- Add the appropriate HRP-conjugated detection antibody diluted in Blocking Buffer.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with Wash Buffer.
- Add TMB Substrate to each well and incubate in the dark until a blue color develops.
- Stop the reaction by adding Stop Solution.
- Read the absorbance at 450 nm using a plate reader.

T-cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation by OX86 or recombinant OX40L using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

- Splenocytes from mice
- Anti-CD3 antibody
- OX86 antibody
- Recombinant mouse OX40L
- CFSE staining solution
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Isolate splenocytes from a mouse and prepare a single-cell suspension.

- Label the cells with CFSE according to the manufacturer's protocol.
- Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) to provide the primary T-cell activation signal.
- Add the CFSE-labeled splenocytes to the wells.
- Add serial dilutions of OX86 antibody or recombinant OX40L to the wells.
- Incubate the plate for 3-4 days at 37°C in a CO₂ incubator.
- Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
- Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Cytokine Secretion Assay

This assay quantifies the production of cytokines, such as IFN-γ and IL-2, by T-cells following stimulation.

Materials:

- Isolated mouse CD4⁺ or CD8⁺ T-cells
- Anti-CD3 antibody
- OX86 antibody
- Recombinant mouse OX40L
- 96-well plates
- Cytokine-specific ELISA kits (for IFN-γ and IL-2)
- Cell culture medium

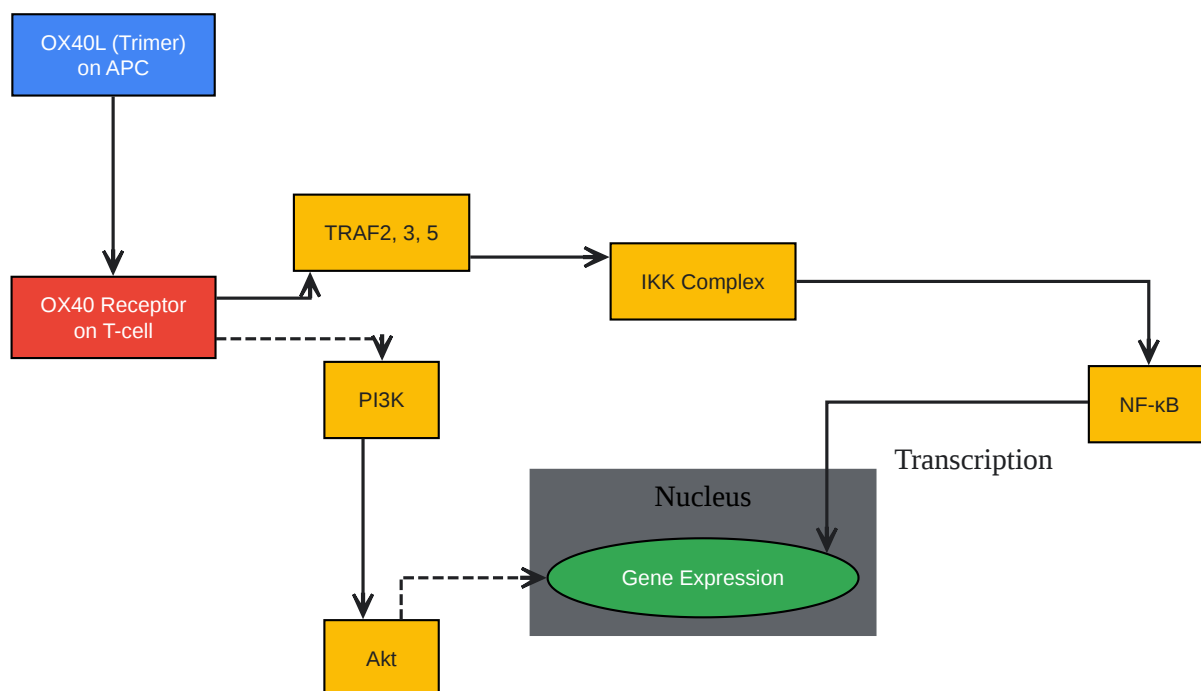
Procedure:

- Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 10 µg/mL).[\[1\]](#)
- Isolate CD4+ or CD8+ T-cells from mouse spleens.
- Add the isolated T-cells to the pre-coated wells.
- Add increasing concentrations of soluble OX86 antibody or recombinant OX40L to the wells.
[\[1\]](#)
- Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
- Collect the cell culture supernatants.
- Measure the concentration of IFN-γ and IL-2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

OX40-OX40L Signaling Pathway

The following diagram illustrates the key signaling events initiated by the interaction of OX40 and OX40L.

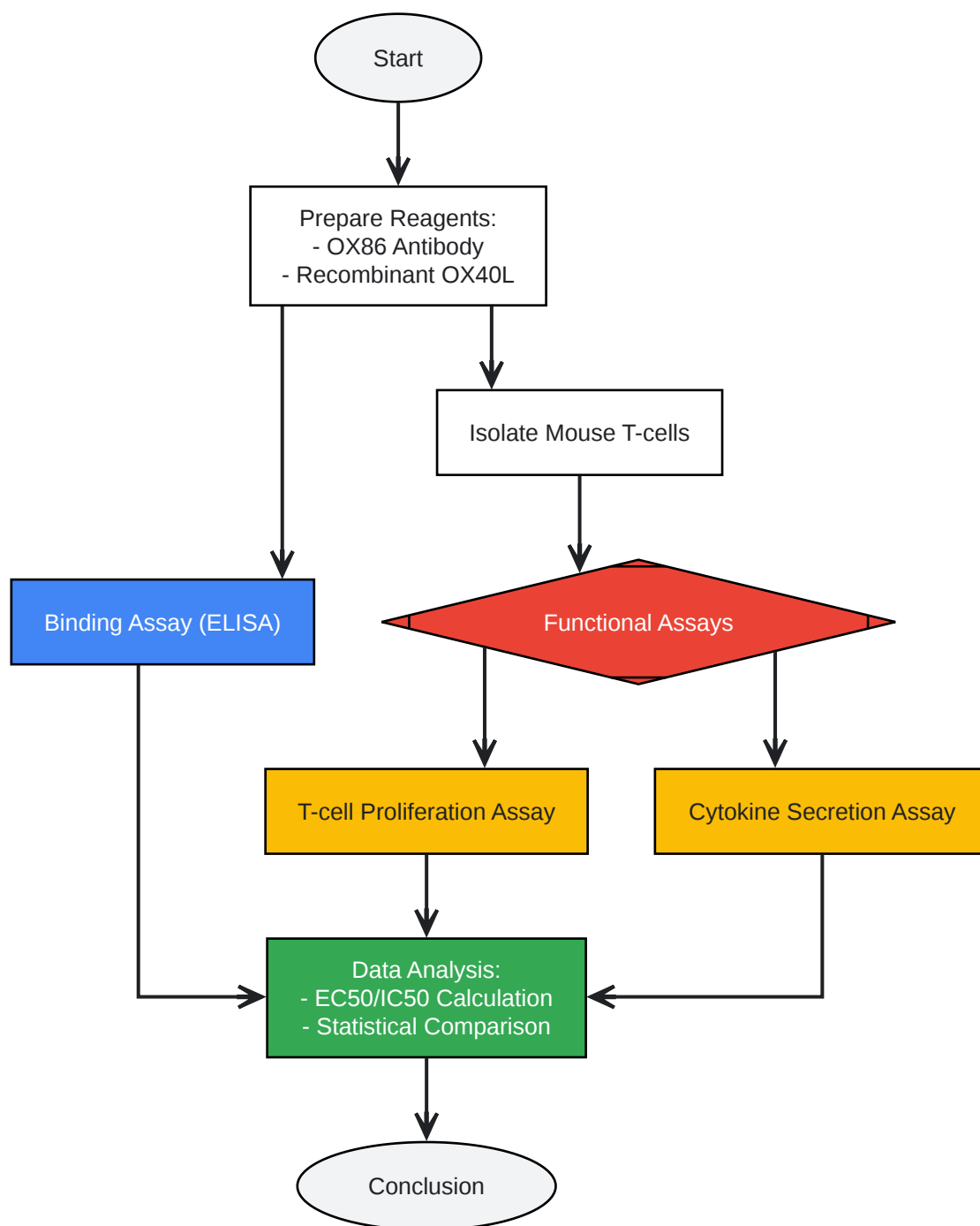


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Caption: OX40-OX40L signaling cascade.

Experimental Workflow for Performance Comparison

The diagram below outlines a typical workflow for comparing the in vitro performance of OX86 antibody and recombinant OX40L.



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Caption: In vitro performance comparison workflow.

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